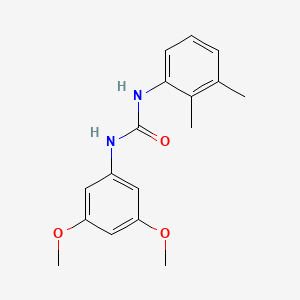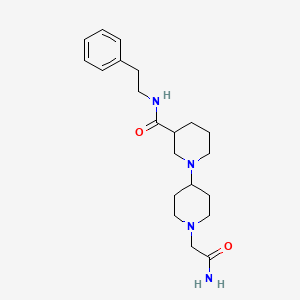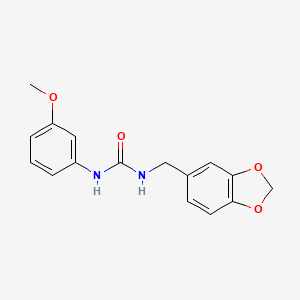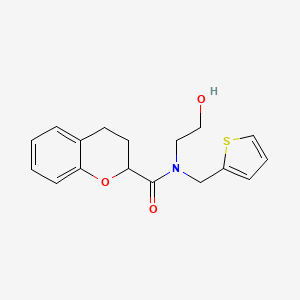![molecular formula C13H14N4S B5320720 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)
5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in scientific research applications due to its unique properties and potential benefits. This compound belongs to the triazinoindole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that this compound can modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It can also induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of enzymes involved in oxidative stress, and induce the expression of genes involved in apoptosis. This compound can also inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential therapeutic applications. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell proliferation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action and identify its molecular targets. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research applications. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route for this compound and to develop novel analogs with improved properties.
Méthodes De Synthèse
Several methods have been used to synthesize 5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole. One of the most common methods is the reaction of 5-ethyl-3-(methylthio)-1H-indole-2-carboxylic acid with thionyl chloride and triethylamine, followed by the reaction with hydrazine hydrate and ethyl iodide. Another method involves the reaction of 5-ethyl-1H-indole-2-carboxylic acid with thionyl chloride and triethylamine, followed by the reaction with hydrazine hydrate and ethyl iodide.
Applications De Recherche Scientifique
5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage.
Propriétés
IUPAC Name |
5-ethyl-3-ethylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-17-10-8-6-5-7-9(10)11-12(17)14-13(16-15-11)18-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHLSBPYGMJTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5320641.png)
![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)


![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)

